4-((4-fluorophenyl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide
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Overview
Description
4-((4-fluorophenyl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a complex structure with multiple functional groups, including a fluorophenyl group, a sulfonyl group, a furan ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-fluorophenyl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the furan ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor.
Attachment of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl sulfonyl chloride reacts with an amine.
Formation of the butanamide linkage: The final step involves coupling the intermediate with a butanoic acid derivative under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((4-fluorophenyl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
4-((4-fluorophenyl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((4-fluorophenyl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s functional groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-chlorophenyl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide
- 4-((4-bromophenyl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide
Uniqueness
4-((4-fluorophenyl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide is unique due to the presence of the fluorine atom in the phenyl ring, which can influence its electronic properties and reactivity. This fluorine substitution can enhance the compound’s stability, lipophilicity, and potential biological activity compared to its chloro- and bromo-substituted analogs.
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O5S/c17-11-5-7-12(8-6-11)26(22,23)10-2-4-14(21)18-16-20-19-15(25-16)13-3-1-9-24-13/h1,3,5-9H,2,4,10H2,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZITWZEECKSIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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